1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one
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Overview
Description
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one is a heterocyclic compound that belongs to the class of thiazolidines Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. The reaction is often carried out under solvent-free conditions using a catalyst such as FeNi3-ionic liquid magnetic nanoparticles. This method provides high yields and purity .
Industrial Production Methods
the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyimidazoles: These compounds have similar structural features but differ in their ring size and the position of heteroatoms.
Imidazole 3-oxides: These compounds also contain nitrogen and oxygen atoms but have different electronic properties and reactivity.
Thiazolidin-4-ones: These are closely related compounds with a similar five-membered ring structure but differ in their substitution patterns
Uniqueness
1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O2S2 |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H14N2O2S2/c14-17(15)7-6-10(8-17)13-11(16)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,16) |
InChI Key |
WHYSHTDBKMFEIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC=C2 |
solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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